2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
This compound, with the chemical formula C24H20Cl2N2OS2 , belongs to the class of benzothienopyrimidines. It features a fused benzothiophene and pyrimidine ring system, making it structurally intriguing. The compound’s systematic name reflects its substituents: a dichlorobenzyl group, a methylphenyl group, and a sulfanyl (thiol) moiety. Let’s explore its synthesis and properties further.
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions, including:
- Oxidation : Oxidative transformations may occur at the sulfanyl group or aromatic rings.
- Reduction : Reduction reactions could modify the double bonds or other functional groups.
- Substitution : Substituents on the benzene rings may be replaced by other groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example:
- Oxidation : Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reducing agents such as lithium aluminum hydride or hydrogen gas.
- Substitution : Various halogenating agents (e.g., chlorine, bromine) or nucleophilic substitution reagents.
Major Products: The exact major products resulting from these reactions would require experimental verification. exploring potential derivatives and their properties is an exciting avenue for future research.
Scientific Research Applications
Chemistry: Researchers may investigate the compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure could inspire novel reactions.
Biology and Medicine: While limited, studies might explore its interactions with biological targets
Industry: Currently, no industrial applications exist, but its properties may inspire new materials or catalysts.
Mechanism of Action
The compound’s mechanism of action remains speculative. Researchers would need to identify its molecular targets and pathways to understand its effects fully.
Comparison with Similar Compounds
Uniqueness: Its benzothienopyrimidine scaffold sets it apart. Few compounds share this specific arrangement.
Similar Compounds:- 2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
These related compounds offer intriguing comparisons and potential synergies.
Properties
Molecular Formula |
C24H20Cl2N2OS2 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2OS2/c1-14-6-10-17(11-7-14)28-23(29)21-18-4-2-3-5-20(18)31-22(21)27-24(28)30-13-15-8-9-16(25)12-19(15)26/h6-12H,2-5,13H2,1H3 |
InChI Key |
OKXRCCAWOFOOLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=C(C=C4)Cl)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
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